![molecular formula C15H16N2O3S B5528082 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5528082.png)
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves ring closure reactions and the application of diverse organic synthesis techniques. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, establishing the chemical structure based on elemental analysis and spectral data (Halim & Ibrahim, 2022).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of synthesized compounds. Zhu and Qiu (2011) characterized two Schiff bases by X-ray single crystal determination, providing detailed insights into their molecular configurations (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity and interaction of thiazolidinone derivatives with other molecules are of significant interest. Studies often focus on the reactivity descriptors and thermodynamic parameters to understand the stability and reactivity of such compounds. For instance, the computed total energy and thermodynamic parameters confirm the high stability of certain structures (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. The crystal and molecular structures of cognition activators, as discussed by Amato et al. (1990), reveal the conformation of the molecules in solid state, providing a basis for understanding their physical properties (Amato et al., 1990).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. The synthesis and evaluation of antiinflammatory activities of related compounds demonstrate their potential utility and chemical behavior (Ikuta et al., 1987).
properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-5-4-10(8-11(12)18)9-13-14(19)16-15(21-13)17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7H2,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODPHHWFEXAVTQ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one |
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